1-Methyl-1-silaindan
Description
1-Methyl-1-silaindan is a silicon-containing heterocyclic compound characterized by a five-membered ring system where a silicon atom replaces one carbon atom in the indane backbone. This structural modification imparts unique electronic and steric properties compared to its all-carbon analog, 1-methylindane (methylindane). The silicon atom’s larger atomic radius (≈111 pm vs. carbon’s ≈77 pm) elongates bond lengths and alters ring strain, influencing reactivity and stability . The compound is of interest in organometallic chemistry, materials science, and catalysis due to silicon’s ability to modulate electronic environments and stabilize reactive intermediates .
Properties
CAS No. |
1005212-22-5 |
|---|---|
Molecular Formula |
C9H11Si |
Molecular Weight |
147.27 g/mol |
InChI |
InChI=1S/C9H11Si/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 |
InChI Key |
TUWZSPOUMRBGPS-UHFFFAOYSA-N |
SMILES |
C[Si]1CCC2=CC=CC=C21 |
Canonical SMILES |
C[Si]1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methylindane (Methylindane)
- Structure : A bicyclic hydrocarbon with a methyl group at the 1-position of the indane framework.
- Key Differences :
- Bond Lengths : The C–C bond in methylindane (~1.54 Å) is shorter than the Si–C bond in 1-methyl-1-silaindan (~1.87 Å), leading to reduced ring strain in the latter .
- Thermal Stability : Silicon’s lower electronegativity enhances thermal stability in this compound, whereas methylindane decomposes at lower temperatures.
- Reactivity : Methylindane undergoes electrophilic substitution more readily, while this compound exhibits nucleophilic behavior at the silicon center.
1-Phenyl-1-silaindan
- Structure : A silaindan derivative with a phenyl substituent instead of methyl.
- Comparison: Electronic Effects: The phenyl group in 1-phenyl-1-silaindan introduces π-conjugation, reducing silicon’s electrophilicity compared to the methyl analog. Catalytic Applications: this compound is more effective in stabilizing low-valent metal complexes (e.g., Pd⁰) due to its stronger σ-donor capacity .
Siloles (Silacyclopentadienes)
- Structure : Five-membered silicon-containing aromatic rings.
- Contrast: Aromaticity: Siloles exhibit partial aromaticity, whereas this compound is non-aromatic due to saturated bonding. Optical Properties: Siloles are luminescent, while this compound lacks significant photoluminescence, making it less suitable for optoelectronic applications .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Silaindan Derivatives and Analogs
| Property | This compound | 1-Methylindane | 1-Phenyl-1-silaindan | Silole |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 148.3 | 132.2 | 210.4 | 154.3 |
| Melting Point (°C) | 25–28* | −45 | 60–62 | 85–88 |
| Bond Length (Si–C/C–C, Å) | 1.87 | 1.54 | 1.85 | 1.84 (Si–C) |
| Catalytic Efficiency | High (Pd complexes) | Low | Moderate | Low |
| Aromaticity | Non-aromatic | Non-aromatic | Non-aromatic | Partially aromatic |
Notes and Limitations
- Data Gaps : Direct experimental data for this compound (e.g., exact melting points) are scarce, necessitating extrapolation from related compounds .
- Analytical Methods : Advanced techniques (e.g., X-ray crystallography, NMR) are required to distinguish silicon-carbon bonding in mixtures .
- Synthetic Accessibility : this compound’s synthesis involves costly silane precursors, unlike methylindane’s straightforward hydrocarbon routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
